Clausine Z

Overview

Description

Clausine Z is a naturally occurring carbazole alkaloid isolated from the stems and leaves of Clausena excavata, a plant belonging to the Rutaceae family . This compound has garnered significant attention due to its potent biological activities, particularly its inhibitory effects on cyclin-dependent kinase 5 (CDK5), an enzyme crucial for various cellular processes .

Mechanism of Action

Target of Action

Clausine Z, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata , primarily targets Cyclin-dependent kinase 5 (CDK5) . CDK5 is an essential kinase in sensory pathways and plays a crucial role in the regulation of neuron development and function .

Mode of Action

This compound exhibits inhibitory activity against CDK5 . It competes with ATP for the ATP-binding site on CDK5, thereby inhibiting the kinase’s activity . The IC50 value of this compound for CDK5 is 0.51 mM, indicating potent inhibition .

Biochemical Pathways

CDK5 is involved in various cellular processes, including cell cycle progression, neuronal migration, and synaptic plasticity . Therefore, this compound’s inhibition of CDK5 could potentially affect these processes.

Result of Action

This compound’s inhibition of CDK5 results in protective effects on cerebellar granule neurons in vitro . This suggests that this compound could potentially be used as a neuroprotective agent, particularly in conditions where CDK5 is dysregulated .

Biochemical Analysis

Biochemical Properties

Clausine Z has been found to exhibit inhibitory activity against cyclin-dependent kinase 5 (CDK5) . CDK5 is a key enzyme involved in various biochemical reactions, particularly those related to neuronal function. The interaction between this compound and CDK5 is characterized by potent inhibition, suggesting that this compound may have a significant role in biochemical reactions involving this enzyme .

Cellular Effects

The effects of this compound on cells are primarily observed in its protective effects on cerebellar granule neurons . By inhibiting CDK5, this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK5, leading to the inhibition of this enzyme . This inhibition could result in changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Current studies have primarily focused on its immediate biochemical and cellular effects .

Dosage Effects in Animal Models

While the effects of varying dosages of this compound in animal models have not been extensively studied, its potent inhibition of CDK5 suggests that dosage could significantly impact its therapeutic effects .

Metabolic Pathways

Given its interaction with CDK5, it is likely that this compound could influence pathways involving this enzyme .

Transport and Distribution

Its interaction with CDK5 suggests that it may be transported to areas of the cell where this enzyme is active .

Subcellular Localization

Given its interaction with CDK5, it is possible that this compound may be localized to specific compartments or organelles where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clausine Z involves several steps, starting from commercially available 3-hydroxy-4-nitrobenzoic acid. The key intermediate, methyl 4-amino-3-benzyloxybenzoate, is obtained through a series of reactions, including palladium-catalyzed cyclization . This method ensures complete control over the regiochemistry of the substituents on the carbazole framework .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed cyclization reactions. These methods are scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Clausine Z undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, each with unique biological activities .

Scientific Research Applications

Clausine Z has a wide range of scientific research applications:

Comparison with Similar Compounds

- Clausine G

- Clausine I

- Mahanine

Comparison: Clausine Z is unique among carbazole alkaloids due to its potent inhibitory activity against CDK5 and its neuroprotective effects . While other similar compounds, such as Clausine G and Clausine I, also exhibit biological activities, this compound’s specific inhibition of CDK5 sets it apart . Mahanine, another carbazole alkaloid, is known for its cytotoxicity against cancer cells, highlighting the diverse biological activities of carbazole derivatives .

Biological Activity

Clausine Z is a carbazole alkaloid derived from the plant Clausena excavata, belonging to the Rutaceae family. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory responses. This article will explore the biological activity of this compound, presenting findings from various studies, including data tables and case studies.

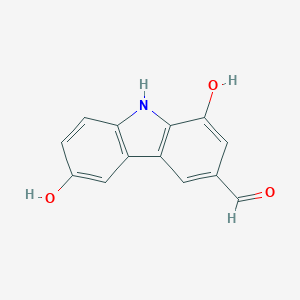

Chemical Structure and Isolation

This compound was first isolated from the stems and leaves of Clausena excavata through spectroscopic methods, which helped establish its structure. The compound exhibits significant biological properties, particularly in inhibiting cyclin-dependent kinase 5 (CDK5), a crucial enzyme involved in neuronal function and pathology .

Neuroprotective Effects

Neuroprotection Against Apoptosis

Research indicates that this compound protects cerebellar granule neurons against free radical-induced apoptosis. The effective concentration (EC50) for this protective effect is approximately 1.1 mM, which is more potent than the standard compound butyrolactone I (EC50 3 mM) . The neuroprotective mechanism is linked to the inhibition of CDK5, which is implicated in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).

Mechanism of Action

The inhibition of CDK5 by this compound prevents the hyper-phosphorylation of tau proteins, a process that disrupts neuronal cytoskeleton integrity and promotes apoptosis . This action is critical as elevated levels of activated CDK5 are associated with neurodegenerative conditions.

Anti-Inflammatory Activity

Inhibition of Pro-Inflammatory Cytokines

This compound has demonstrated the ability to decrease pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated RAW 264.7 macrophages. In these studies, this compound effectively reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in inflammatory responses .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other carbazole alkaloids:

| Compound | Source | EC50 (mM) | Mechanism of Action | Notes |

|---|---|---|---|---|

| This compound | Clausena excavata | 1.1 | Inhibits CDK5; protects neurons | Neuroprotective; anti-inflammatory |

| Butyrolactone I | Synthetic | 3.0 | CDK5 inhibition | Standard reference compound |

| Clausine K | C. excavata | 4.6 | Tyrosinase inhibition | Potential cosmetic applications |

| Murrayanine | C. anisumolens | 0.63 | Inhibits NO production | Strong anti-inflammatory effects |

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study evaluated the effects of this compound in a mouse model of systemic inflammation induced by LPS. Results indicated that treatment with this compound significantly improved survival rates and reduced markers of inflammation .

- Cell-Based Studies : In vitro studies using cerebellar granule neurons showed that this compound effectively reduced apoptotic markers when exposed to oxidative stress, highlighting its potential for therapeutic use in neurodegenerative diseases .

- Comparative Efficacy : When compared to other known inhibitors of CDK5, this compound exhibited comparable or superior efficacy in protecting neuronal cells from apoptosis, suggesting its potential as a lead compound for drug development targeting neurodegeneration .

Properties

IUPAC Name |

1,6-dihydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDULSCBYNXNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=C(N2)C(=CC(=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Clausine Z?

A1: this compound, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata Burm. (Rutaceae), exhibits inhibitory activity against cyclin-dependent kinase 5 (CDK5) []. While the exact mechanism of interaction with CDK5 remains to be fully elucidated, this inhibitory activity suggests that this compound may interfere with the ATP-binding site of CDK5 or disrupt protein-protein interactions necessary for its activity. Further research is needed to determine the precise binding site and mechanism of inhibition.

Q2: What is the impact of this compound on neuronal cells?

A2: In in vitro studies, this compound demonstrated protective effects on cerebellar granule neurons []. This suggests that its CDK5 inhibitory activity may have therapeutic potential in neurodegenerative diseases where CDK5 dysregulation plays a role. Further investigations using relevant animal models and exploring downstream signaling pathways are needed to confirm these preliminary findings and explore its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.